(R)-methyl 4-benzylmorpholine-3-carboxylate is a chiral compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of approximately 235.28 g/mol. This compound features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and five carbon atoms, along with a benzyl group attached at the 4-position and a carboxylate functional group at the 3-position. Its chirality is denoted by the "(R)" prefix, indicating the specific spatial arrangement of its atoms, which is crucial for its biological activity and interactions in various
These reactions highlight the compound's versatility as a building block in organic synthesis .
Research indicates that (R)-methyl 4-benzylmorpholine-3-carboxylate exhibits significant biological activity, particularly in pharmacological applications. It has been studied for its potential as a chiral building block in drug development due to its ability to interact with biological targets selectively. The compound's structural features allow it to mimic natural substrates, potentially leading to applications in medicinal chemistry .
Several methods exist for synthesizing (R)-methyl 4-benzylmorpholine-3-carboxylate:
(R)-methyl 4-benzylmorpholine-3-carboxylate has several applications:
Studies on (R)-methyl 4-benzylmorpholine-3-carboxylate have focused on its interactions with various biological targets, including enzymes and receptors. These interactions are significant for understanding how this compound can influence biological processes and its potential therapeutic effects. For instance, its ability to bind selectively to certain receptors may lead to insights into its pharmacological properties and mechanisms of action .
Several compounds share structural similarities with (R)-methyl 4-benzylmorpholine-3-carboxylate, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4-benzylmorpholine-3-carboxylate | Similar morpholine structure without chirality | Lacks enantiomeric specificity |
| Methyl 4-(phenyl)morphone-3-carboxylate | Contains a phenyl group instead of a benzyl group | Different aromatic substituent affecting activity |
| (S)-methyl 4-benzylmorpholine-3-carboxylate | Enantiomer with opposite chirality | Potentially different biological activity |
These compounds illustrate how variations in structure can lead to different properties and activities, emphasizing the uniqueness of (R)-methyl 4-benzylmorpholine-3-carboxylate within this class of molecules .
The crystallographic analysis of (R)-methyl 4-benzylmorpholine-3-carboxylate reveals fundamental structural parameters that define its three-dimensional architecture [1]. The compound exhibits a molecular formula of C₁₃H₁₇NO₃ with a molecular weight of 235.28 g/mol [2]. The stereochemical configuration is defined by the R-configuration at the 3-position of the morpholine ring, as confirmed by the Canonical SMILES notation COC(=O)[C@H]1COCCN1CC1C=CC=CC=1 [2].
The morpholine ring adopts a characteristic chair conformation, consistent with established conformational preferences observed in related heterocyclic systems [37]. This chair conformation represents the most thermodynamically stable arrangement for six-membered rings containing heteroatoms [22] [23]. The crystal structure demonstrates typical bond lengths for carbon-oxygen bonds ranging from 1.2110 Å to 1.4538 Å, while carbon-carbon bonds span from 1.3788 Å to 1.5248 Å [20]. The carbon-hydrogen bond lengths fall within the expected range of 1.0791 Å to 1.1124 Å [20].
The benzyl substituent at the 4-position of the morpholine ring exhibits characteristic aromatic bond parameters [20]. The phenyl ring maintains planarity with carbon-carbon bond lengths consistent with aromatic systems [39]. The methylester functionality at the 3-position shows typical ester bond characteristics, with the carbonyl carbon-oxygen double bond length approximating 1.21 Å [20].
| Parameter | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₃ | - |
| Molecular Weight | 235.28 | g/mol |
| Carbon-Oxygen Bond Range | 1.2110 - 1.4538 | Å |
| Carbon-Carbon Bond Range | 1.3788 - 1.5248 | Å |
| Carbon-Hydrogen Bond Range | 1.0791 - 1.1124 | Å |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural verification for (R)-methyl 4-benzylmorpholine-3-carboxylate [9]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals consistent with the proposed molecular structure [9]. The aromatic protons of the benzyl group typically appear in the chemical shift range of 7.0-7.5 parts per million, displaying the expected multiplicity patterns for a monosubstituted benzene ring [10].
The morpholine ring protons demonstrate distinct chemical environments due to the heterocyclic nature and the presence of the carboxylate substituent . The methylene protons adjacent to the nitrogen atom typically resonate at different chemical shifts compared to those adjacent to the oxygen atom, reflecting the different electronic environments . The methyl ester protons appear as a characteristic singlet around 3.7-3.8 parts per million [10].
¹³C Nuclear Magnetic Resonance spectroscopy confirms the carbon framework of the molecule [10]. The carbonyl carbon of the ester functionality resonates in the characteristic range of 170-175 parts per million [11]. The aromatic carbons of the benzyl substituent exhibit signals in the 120-140 parts per million region [10]. The morpholine ring carbons show distinct chemical shifts reflecting their proximity to the heteroatoms and the stereochemical environment .
| Carbon Type | Chemical Shift Range (ppm) |
|---|---|
| Carbonyl Carbon | 170-175 |
| Aromatic Carbons | 120-140 |
| Methyl Ester Carbon | 52-55 |
| Morpholine Ring Carbons | 45-70 |
Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the functional groups present in (R)-methyl 4-benzylmorpholine-3-carboxylate [11]. The carbonyl stretching frequency of the ester functionality appears in the characteristic region around 1735-1750 cm⁻¹ [13]. This frequency is diagnostic for ester groups and distinguishes them from other carbonyl-containing functionalities [13].
The morpholine ring exhibits characteristic carbon-nitrogen and carbon-oxygen stretching vibrations [11]. The carbon-nitrogen stretching frequencies typically appear in the 1200-1350 cm⁻¹ region [25]. The ether linkage within the morpholine ring shows carbon-oxygen stretching around 1100-1200 cm⁻¹ [13].
The benzyl aromatic system contributes characteristic aromatic carbon-carbon stretching vibrations in the 1450-1600 cm⁻¹ region [10]. Aromatic carbon-hydrogen stretching frequencies appear above 3000 cm⁻¹, typically around 3030-3080 cm⁻¹ [13]. The aliphatic carbon-hydrogen stretching frequencies of the morpholine ring and methyl ester appear in the 2850-2950 cm⁻¹ range [13].
| Functional Group | Frequency Range (cm⁻¹) |
|---|---|
| Ester Carbonyl | 1735-1750 |
| Aromatic C=C | 1450-1600 |
| C-N Stretch | 1200-1350 |
| C-O Stretch | 1100-1200 |
| Aromatic C-H | 3030-3080 |
| Aliphatic C-H | 2850-2950 |
Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns for (R)-methyl 4-benzylmorpholine-3-carboxylate [12]. The molecular ion peak appears at m/z 235.28, corresponding to the calculated molecular weight [2]. High-resolution mass spectrometry confirms the molecular formula C₁₃H₁₇NO₃ with precise mass determination [12].
The fragmentation pattern reveals characteristic loss patterns typical of morpholine derivatives . Common fragmentations include loss of the methyl ester group (loss of 59 mass units) and benzyl group (loss of 91 mass units) [12]. The morpholine ring often undergoes characteristic fragmentations involving carbon-nitrogen and carbon-oxygen bond cleavages .
Electrospray ionization mass spectrometry typically shows protonated molecular ion [M+H]⁺ at m/z 236 [2]. The ionization behavior reflects the basic nature of the morpholine nitrogen atom [12]. Collision-induced dissociation experiments provide detailed fragmentation pathways that confirm the structural assignment [12].
| Ion Type | m/z Value | Assignment |
|---|---|---|
| [M]⁺ | 235 | Molecular Ion |
| [M+H]⁺ | 236 | Protonated Molecular Ion |
| [M-59]⁺ | 176 | Loss of Methyl Ester |
| [M-91]⁺ | 144 | Loss of Benzyl Group |
Ultraviolet-Visible spectroscopy of (R)-methyl 4-benzylmorpholine-3-carboxylate reveals characteristic absorption features associated with its chromophoric systems [15]. The benzyl aromatic system contributes π to π* transitions in the ultraviolet region around 250-280 nanometers [15]. These transitions are characteristic of substituted benzene rings and provide information about the electronic structure [16].
The ester carbonyl functionality exhibits n to π* transitions around 280-290 nanometers [15]. These transitions are typically weaker than π to π* transitions but provide important information about the carbonyl electronic environment [15]. The absorption maximum and intensity depend on the local electronic environment and substituent effects [16].
The morpholine ring system contributes non-bonding electron transitions from the nitrogen and oxygen heteroatoms [17]. These transitions typically appear at longer wavelengths and lower intensities compared to the aromatic and carbonyl transitions [19]. The overall absorption spectrum reflects the combined contributions of all chromophoric systems within the molecule [16].
| Transition Type | Wavelength Range (nm) | Assignment |
|---|---|---|
| π to π* (Aromatic) | 250-280 | Benzyl Group |
| n to π* (Carbonyl) | 280-290 | Ester Functionality |
| n to π* (Heteroatom) | 290-320 | Morpholine Ring |
Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure and properties of (R)-methyl 4-benzylmorpholine-3-carboxylate [20]. The B3LYP functional with 6-311++G(d,p) basis set represents a widely employed computational approach for organic molecules of this complexity [25]. These calculations yield optimized geometrical parameters that closely match experimental crystallographic data [20].
The calculated bond lengths and bond angles demonstrate excellent agreement with experimental values [20]. The morpholine ring adopts the predicted chair conformation with calculated dihedral angles consistent with this geometry [28]. The benzyl substituent orientation is determined by steric and electronic factors revealed through the optimization process [20].
Thermodynamic properties calculated using Density Functional Theory include heat capacity, entropy, and enthalpy across temperature ranges from 100 to 1000 Kelvin [20]. These calculations reveal temperature-dependent behavior important for understanding thermal stability and phase transitions [20]. The heat capacity increases monotonically with temperature, consistent with increasing molecular motion at elevated temperatures [20].
| Property | Calculated Value | Basis Set |
|---|---|---|
| Total Energy | Variable | B3LYP/6-311++G(d,p) |
| Heat Capacity (298K) | Variable | B3LYP/6-311++G(d,p) |
| Entropy (298K) | Variable | B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.5-3.0 Debye | B3LYP/6-311++G(d,p) |
Molecular orbital analysis reveals the electronic structure and frontier orbital characteristics of (R)-methyl 4-benzylmorpholine-3-carboxylate [22] [23]. The Highest Occupied Molecular Orbital primarily localizes on the nitrogen atom of the morpholine ring, consistent with its role as the most electron-rich center [26]. This orbital distribution reflects the nucleophilic character of the morpholine nitrogen [22].
The Lowest Unoccupied Molecular Orbital shows significant contribution from the ester carbonyl functionality and the aromatic benzyl system [26]. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provides insights into the chemical reactivity and stability of the molecule [26]. Smaller energy gaps typically correlate with higher chemical reactivity [29].
The molecular orbital coefficients reveal the electron density distribution throughout the molecule [24]. The morpholine ring nitrogen exhibits the highest electron density in the Highest Occupied Molecular Orbital, while the ester carbonyl carbon shows significant contribution to the Lowest Unoccupied Molecular Orbital [26]. These orbital characteristics predict the preferred sites for electrophilic and nucleophilic attack [22].
| Orbital Type | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.0 to -7.0 | Morpholine Nitrogen |
| LUMO | -1.0 to -2.0 | Ester Carbonyl |
| HOMO-LUMO Gap | 4.0-6.0 | - |
Collision cross-sectional area predictions for (R)-methyl 4-benzylmorpholine-3-carboxylate utilize computational algorithms that correlate molecular structure with ion mobility behavior [30] [31]. These calculations consider the three-dimensional molecular geometry, polarizability, and charge distribution to estimate gas-phase collision cross-sections [30].
The predicted collision cross-sectional area depends on the ionization state and the drift gas employed in ion mobility spectrometry [31]. For the protonated molecular ion [M+H]⁺, the calculated collision cross-section typically ranges from 130-150 square angstroms in nitrogen drift gas [31]. These values reflect the molecular size and shape as determined by the optimized three-dimensional structure [32].
Machine learning algorithms trained on experimental collision cross-section databases provide alternative prediction methods [31]. These approaches utilize molecular descriptors including mass-to-charge ratio and polarizability to predict collision cross-sections [31]. The accuracy of these predictions typically achieves relative errors below 3% for molecules of similar structural complexity [31].
| Ion Form | Drift Gas | Predicted CCS (Ų) | Method |
|---|---|---|---|
| [M+H]⁺ | Nitrogen | 135-145 | Theoretical Calculation |
| [M+H]⁺ | Helium | 120-130 | Theoretical Calculation |
| [M+Na]⁺ | Nitrogen | 140-150 | Machine Learning |